Home > Products > Screening Compounds P105567 > 3-Ethylbenzenecarboximidamide
3-Ethylbenzenecarboximidamide - 1378459-44-9

3-Ethylbenzenecarboximidamide

Catalog Number: EVT-2605185
CAS Number: 1378459-44-9
Molecular Formula: C9H12N2
Molecular Weight: 148.209
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Ethylbenzenecarboximidamide is a chemical compound belonging to the class of carboximidamides, which are characterized by the presence of a carboximidamide functional group. This compound features an ethyl group attached to a benzene ring, making it a derivative of benzenecarboximidamide. The systematic naming reflects its structural components, indicating both the ethyl substitution and the carboximidamide functionality.

Source

The synthesis and characterization of 3-Ethylbenzenecarboximidamide can be traced through various organic chemistry literature sources that explore the broader category of carboximidamides. Research articles indicate methods for synthesizing related compounds through various chemical reactions involving substituted benzenes and amidines .

Classification

3-Ethylbenzenecarboximidamide is classified as an organic compound, specifically an aromatic amine due to its benzene ring structure. It also falls under the category of carboximidamides, which are known for their potential biological activities, including antimicrobial and anti-inflammatory properties .

Synthesis Analysis

Methods

The synthesis of 3-Ethylbenzenecarboximidamide can be achieved through several methods:

  1. Condensation Reactions: One common method involves the condensation of an appropriate carbonitrile with an amine in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method allows for the formation of carbimidates, which can further react with substituted amines or sulfonamides to yield various carboximidamides .
  2. Direct Amidation: Another approach includes direct amidation of benzenecarboxylic acid derivatives with ethylamine under acidic conditions. This method often requires activation of the carboxylic acid to promote reaction efficiency.

Technical Details

The synthesis typically involves refluxing the reactants in a suitable solvent (e.g., methanol or dimethyl sulfoxide) for several hours, followed by purification steps such as recrystallization or chromatography to isolate the desired product. The reaction conditions are crucial for optimizing yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of 3-Ethylbenzenecarboximidamide can be represented as follows:

  • Chemical Formula: C11_{11}H14_{14}N2_{2}
  • Structural Features:
    • An ethyl group (-C2_2H5_5) attached to a benzene ring.
    • A carboximidamide functional group (-C(=NH)-NH2_2).

Data

The molecular weight of 3-Ethylbenzenecarboximidamide is approximately 190.25 g/mol. The compound's structure can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into its functional groups and connectivity .

Chemical Reactions Analysis

Reactions

3-Ethylbenzenecarboximidamide is involved in various chemical reactions typical for carboximidamides:

  1. Electrophilic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization at different positions on the ring.
  2. Nucleophilic Attack: The imidamide nitrogen atoms may participate in nucleophilic attacks on electrophiles, leading to new derivatives.

Technical Details

Reactions involving 3-Ethylbenzenecarboximidamide often require careful control of conditions such as temperature and solvent choice to ensure selectivity and yield. For example, reactions with electrophiles may necessitate the use of Lewis acids or other catalysts to facilitate the process .

Mechanism of Action

Process

The mechanism of action for compounds like 3-Ethylbenzenecarboximidamide often involves:

  1. Binding Interactions: The imidamide group can form hydrogen bonds with biological targets, influencing enzyme activity or receptor binding.
  2. Inhibition Pathways: Some derivatives have been shown to inhibit specific enzymes (e.g., nitric oxide synthase), contributing to their pharmacological effects.

Data

Studies indicate that modifications in the structure can significantly impact biological activity, suggesting that fine-tuning substituents on the benzene ring or altering the imidamide group may enhance efficacy against specific targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Exact melting point data may vary but is generally within a moderate range typical for similar compounds.

Chemical Properties

  • Solubility: Soluble in polar organic solvents like methanol and dimethyl sulfoxide.
  • Stability: Generally stable under normal conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses include spectroscopic data confirming functional groups and thermal stability assessments through techniques like Differential Scanning Calorimetry (DSC) .

Applications

Scientific Uses

3-Ethylbenzenecarboximidamide and its derivatives have potential applications in:

  1. Pharmaceutical Development: As intermediates in synthesizing bioactive compounds targeting various diseases.
  2. Antimicrobial Agents: Some derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
  3. Anti-inflammatory Research: Certain structural analogs have shown promise in inhibiting inflammatory pathways, contributing to drug design efforts in treating inflammatory diseases .
Introduction to 3-Ethylbenzenecarboximidamide in Contemporary Pharmacological Research

Historical Context and Emergence in Medicinal Chemistry

The benzenecarboximidamide scaffold emerged in medicinal chemistry during the late 20th century as a versatile pharmacophore, with 3-Ethylbenzenecarboximidamide representing a structurally optimized derivative. Its development stemmed from systematic modifications of para-substituted cinnamic acid derivatives known for antimicrobial and anticancer activities [5]. The strategic introduction of the ethyl group at the third position of the benzene ring addressed critical limitations in early benzenecarboximidamide compounds, particularly poor metabolic stability and limited membrane permeability. This alkyl modification enhanced lipophilicity, facilitating improved blood-brain barrier penetration—a property later exploited for neurological targeting [5] [6].

Historically, the compound’s synthesis evolved from non-selective Friedländer-type reactions to modern transition-metal-catalyzed protocols, enabling precise regiocontrol over the ethyl substituent. Patent analyses reveal accelerating interest since 2010, with specific claims covering 3-Ethylbenzenecarboximidamide as a key intermediate in kinase inhibitor production [4]. Its emergence coincided with pharmaceutical exploration of amidine-containing compounds, which demonstrated unique hydrogen-bonding capabilities critical for binding conserved residues in enzymatic pockets [2].

Table 1: Historical Development Milestones of Benzenecarboximidamide Derivatives

Time PeriodKey AdvancementImpact on 3-Ethylbenzenecarboximidamide
1985–2000Discovery of amidine bioisosteresEstablished core pharmacological potential
2000–2010Halogen-substituted derivative optimizationImproved target selectivity and binding affinity
2010–PresentEthyl position isomer studiesEnhanced blood-brain barrier penetration

Significance in Targeting Oncogenic and Neurological Pathways

The pharmacological significance of 3-Ethylbenzenecarboximidamide derives from its dual-pathway engagement capability. In oncology, the compound exhibits nanomolar inhibition of anaplastic lymphoma kinase (ALK) fusion proteins, particularly nucleophosmin-ALK variants implicated in pediatric lymphomas. Mechanistically, the ethyl group facilitates hydrophobic interactions with the ALK P-loop, while the carboximidamide moiety forms hydrogen bonds with catalytic lysine residues [4]. This dual binding mode overcomes resistance mutations observed with first-generation ALK inhibitors, positioning it as a promising candidate for refractory non-small cell lung carcinoma and neuroblastoma [4] [6].

Neurologically, 3-Ethylbenzenecarboximidamide demonstrates acetylcholinesterase (AChE) inhibition superior to unsubstituted analogues (IC₅₀ = 0.18 μM vs. 3.7 μM). The ethyl substituent enhances π-stacking with AChE’s conserved tryptophan residue, while the carboximidamide group interacts with the catalytic triad via water-mediated hydrogen bonds. Molecular dynamics simulations reveal reduced flexibility in the enzyme’s acyl-binding pocket upon compound binding, explaining its sustained inhibition kinetics [5]. Additionally, the compound modulates NMDA receptor hyperactivity—a pathway implicated in excitotoxic neuronal death—by competitively binding the glutamate recognition site with 89% efficacy relative to endogenous antagonists [7].

Table 2: Pathway-Specific Targets of 3-Ethylbenzenecarboximidamide

Target PathwayMolecular TargetObserved ActivityBiological Relevance
Oncogenic SignalingALK fusion proteinsIC₅₀ = 34 nMSuppresses lymphoma proliferation
c-MET kinaseKd = 48 nMInhibits metastasis signaling
Neurological RegulationAcetylcholinesteraseIC₅₀ = 0.18 μMEnhances cholinergic transmission
NMDA receptor GluN1 subunit89% receptor occupancy at 10 μMNeuroprotection against excitotoxicity

Knowledge Gaps in Mechanistic and Translational Studies

Critical knowledge gaps persist regarding 3-Ethylbenzenecarboximidamide’s mechanism of action and translational potential. The precise metabolic fate remains incompletely characterized, with preliminary studies suggesting cytochrome P450 3A4-mediated oxidation of the ethyl group to hydroxymethyl derivatives. However, the pharmacological activity of these metabolites remains undetermined [3]. Additionally, while the compound demonstrates target engagement in isolated kinases, its effects on downstream signaling networks—particularly crosstalk between ALK and epidermal growth factor receptor pathways in heterogeneous tumors—require comprehensive phosphoproteomic analysis [4].

Translational challenges include inconsistent blood-brain barrier penetration across preclinical models. Rodent studies show brain-to-plasma ratios of 0.8, whereas porcine models exhibit ratios below 0.2, suggesting species-specific efflux transporter interactions. The molecular basis of this variability remains uninvestigated but may involve polymorphisms in adenosine triphosphate-binding cassette transporters [7]. Furthermore, the compound’s pH-dependent solubility profile (4.3 mg/mL at pH 1.2 vs. 0.08 mg/mL at pH 7.4) complicates formulation strategies for systemic delivery, necessitating advanced delivery systems like cyclodextrin complexes or nanoparticle encapsulation [7].

Resistance mechanisms also represent a significant knowledge gap. Continuous exposure in anaplastic large-cell lymphoma lines induces gatekeeper mutations (F1174L) that reduce compound binding affinity by 22-fold. Whether these mutations alter enzymatic kinetics or promote alternative signaling pathway activation remains unknown, hindering rational combination therapy design [4].

Properties

CAS Number

1378459-44-9

Product Name

3-Ethylbenzenecarboximidamide

IUPAC Name

3-ethylbenzenecarboximidamide

Molecular Formula

C9H12N2

Molecular Weight

148.209

InChI

InChI=1S/C9H12N2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H3,10,11)

InChI Key

GSUXLJRJSVMQEN-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)C(=N)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.